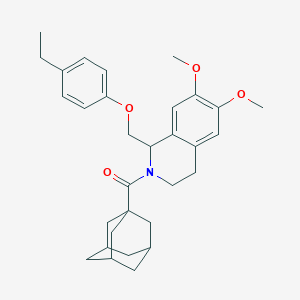
(3r,5r,7r)-Adamantan-1-yl(1-((4-Ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C31H39NO4 and its molecular weight is 489.656. The purity is usually 95%.
BenchChem offers high-quality 2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Die einzigartige Struktur der Verbindung deutet auf ein Potenzial als Antikrebsmittel hin. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht, insbesondere hinsichtlich der Hemmung der Zellproliferation und der Induktion von Apoptose. Weitere Studien sind erforderlich, um ihren Wirkmechanismus und ihre Wirksamkeit gegen bestimmte Krebsarten zu untersuchen .
- Einige Studien haben die neuroprotektiven Eigenschaften der Verbindung untersucht. Sie kann Neurotransmittersysteme modulieren, das neuronale Überleben verbessern und vor neurodegenerativen Erkrankungen schützen. Untersuchungen zu ihren Auswirkungen auf Neuroinflammation und oxidativen Stress laufen .
- Vorläufige Untersuchungen deuten darauf hin, dass die Verbindung entzündungshemmende Wirkungen zeigt. Sie kann in proinflammatorische Signalwege eingreifen, was sie zu einem potenziellen Kandidaten für die Behandlung von Entzündungskrankheiten wie Arthritis oder Autoimmunerkrankungen macht .
- Die kardiovaskulären Wirkungen der Verbindung sind von Interesse. Sie könnte die Blutdruckregulation, die Gefäßfunktion und die Thrombozytenaggregation beeinflussen. Forscher untersuchen ihr Potenzial als kardiovaskuläres Medikament .
- In-vitro-Studien deuten darauf hin, dass die Verbindung bestimmte Viren, darunter das Herpes-simplex-Virus (HSV) und das humane Immundefizienzvirus (HIV), hemmen kann. Ihre antiviralen Mechanismen müssen weiter geklärt werden .
- Studien zur computergestützten Chemie und Molekülmodellierung haben die Wechselwirkungen der Verbindung mit biologischen Zielstrukturen untersucht. Forscher zielen darauf ab, ihre Struktur für spezifische therapeutische Anwendungen zu optimieren .
- Angesichts ihrer strukturellen Ähnlichkeit mit Isochinolin-Derivaten laufen Untersuchungen zu ihren Auswirkungen auf Stoffwechselwege, Glukosehomöostase und Lipidstoffwechsel .
- Das Verständnis der ADME-Eigenschaften der Verbindung (Absorption, Verteilung, Metabolismus und Ausscheidung) ist für die Medikamentenentwicklung von entscheidender Bedeutung. Toxikologische Bewertungen sind ebenfalls erforderlich, um die Sicherheitsprofile zu beurteilen .
Antikrebs-Eigenschaften
Neuroprotektive Wirkungen
Entzündungshemmende Aktivität
Kardiovaskuläre Anwendungen
Antivirale Eigenschaften
Chemische Biologie und Wirkstoffdesign
Stoffwechselstörungen
Pharmakokinetik und Toxikologie
Eigenschaften
IUPAC Name |
1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO4/c1-4-20-5-7-25(8-6-20)36-19-27-26-15-29(35-3)28(34-2)14-24(26)9-10-32(27)30(33)31-16-21-11-22(17-31)13-23(12-21)18-31/h5-8,14-15,21-23,27H,4,9-13,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKDLVTETTXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














